4-amino-N-methyl-2-(2,2,2-trifluoroethoxy)benzamide
Description
4-Amino-N-methyl-2-(2,2,2-trifluoroethoxy)benzamide is a benzamide derivative featuring a trifluoroethoxy (TFEO) group at the 2-position of the benzene ring, an amino group at the 4-position, and an N-methyl substituent on the amide nitrogen. The trifluoroethoxy group is a hallmark of compounds with enhanced metabolic stability and lipophilicity due to the strong electron-withdrawing nature of the trifluoromethyl moiety.
Properties
IUPAC Name |
4-amino-N-methyl-2-(2,2,2-trifluoroethoxy)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O2/c1-15-9(16)7-3-2-6(14)4-8(7)17-5-10(11,12)13/h2-4H,5,14H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBNJMQFUYIQJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)N)OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-methyl-2-(2,2,2-trifluoroethoxy)benzamide typically involves the reaction of 4-amino-2-(2,2,2-trifluoroethoxy)benzoic acid with methylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-amino-N-methyl-2-(2,2,2-trifluoroethoxy)benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, alcohols, and various substituted benzamides, depending on the reaction conditions and reagents used .
Scientific Research Applications
4-amino-N-methyl-2-(2,2,2-trifluoroethoxy)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Mechanism of Action
The mechanism of action of 4-amino-N-methyl-2-(2,2,2-trifluoroethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The compound may inhibit or activate certain enzymes, leading to downstream effects on cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 4-amino-N-methyl-2-(2,2,2-trifluoroethoxy)benzamide with structurally related benzamide derivatives, focusing on substituent patterns, physicochemical properties, and biological activities.
Table 1: Key Structural and Functional Comparisons
Pharmacokinetic and Metabolic Profiles
- Flecainide’s Long Half-Life :
The piperidylmethyl side chain in flecainide minimizes hepatic metabolism, contributing to its 11–22-hour half-life . The N-methyl group in the target compound may accelerate clearance due to reduced steric protection. - Metabolite Relevance : 5-Hydroxy-2-TFEO-benzamide () is a flecainide metabolite, highlighting the importance of hydroxylation pathways in TFEO-benzamide metabolism .
Biological Activity
4-Amino-N-methyl-2-(2,2,2-trifluoroethoxy)benzamide is a compound of significant interest in the fields of medicinal chemistry and pharmacology. Its unique structural features, particularly the trifluoroethoxy group, enhance its biological activity, making it a candidate for various therapeutic applications. This article explores its biological activity, mechanisms of action, and potential therapeutic uses based on diverse research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The trifluoroethoxy moiety enhances binding affinity and specificity, allowing the compound to modulate various biological pathways effectively. It may act as an inhibitor or activator of certain enzymes, influencing downstream cellular processes .
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent. In vitro assays demonstrated that certain derivatives of this compound exhibited potent inhibitory effects against Ebola and Marburg viruses. For instance, compounds derived from this class showed effective EC50 values below 10 μM in Vero cells . This suggests a promising avenue for developing antiviral therapeutics targeting filoviruses.
Anticancer Properties
The compound has also been investigated for its anticancer properties. Research indicates that it may induce apoptosis in cancer cell lines through various mechanisms, including modulation of histone deacetylases (HDACs). For example, related compounds have shown significant antiproliferative activity against solid tumors with IC50 values in the low micromolar range . The structural modifications in benzamide derivatives can enhance their efficacy against specific cancer types.
Anti-inflammatory Effects
In addition to its antiviral and anticancer activities, this compound has been explored for anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines suggests potential therapeutic applications in inflammatory diseases . However, further studies are needed to fully elucidate these effects.
Case Studies and Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
